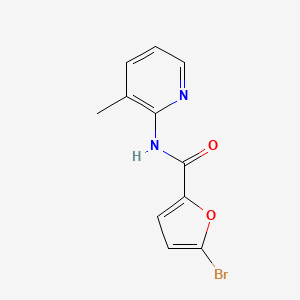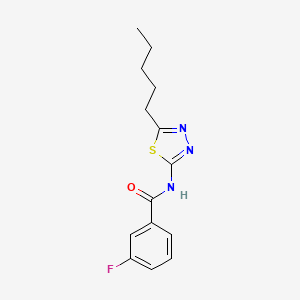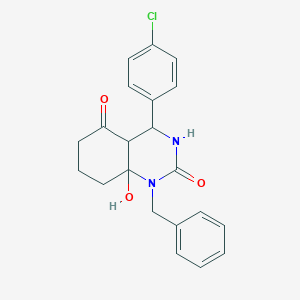![molecular formula C21H21N3O3 B7543655 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7543655.png)
4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine, also known as MORPH-X5, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the family of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. We will also list several future directions for research on this compound.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine' involves the reaction of 4-(4-aminophenyl)morpholine with 5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazole-3-carboxylic acid, followed by the addition of a coupling agent to form the final product.
Starting Materials
4-(4-aminophenyl)morpholine, 5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazole-3-carboxylic acid, Coupling agent
Reaction
Step 1: Dissolve 4-(4-aminophenyl)morpholine in a suitable solvent., Step 2: Add 5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazole-3-carboxylic acid to the solution and stir for several hours at room temperature., Step 3: Add a coupling agent to the reaction mixture and stir for several hours., Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.
Mecanismo De Acción
The mechanism of action of 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation. For example, 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. In addition, 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Several studies have investigated the biochemical and physiological effects of 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine in vitro and in vivo. In vitro studies have shown that 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. In vivo studies have shown that 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine can inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine for lab experiments is its potent anti-cancer and anti-inflammatory activity, which makes it a potential candidate for the development of new drugs. In addition, 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
Several future directions for research on 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine include:
1. Investigation of the mechanism of action of 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine in more detail, to better understand how it inhibits cancer cell proliferation and inflammation.
2. Development of new drug formulations of 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine with improved solubility and bioavailability.
3. Evaluation of the safety and toxicity of 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine in animal models, to determine its potential as a therapeutic agent.
4. Investigation of the potential of 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine as a diagnostic tool for cancer, by studying its ability to selectively target cancer cells.
5. Investigation of the potential of 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine as a tool for studying protein kinase CK2 and its role in cancer and other diseases.
Aplicaciones Científicas De Investigación
4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and molecular biology. One of the most promising applications of this compound is in the development of new anti-cancer drugs. Several studies have shown that 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine has also been shown to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of inflammatory diseases and infections.
Propiedades
IUPAC Name |
4-[4-[5-[(E)-2-(2-methoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl]phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-25-19-5-3-2-4-16(19)8-11-20-22-21(23-27-20)17-6-9-18(10-7-17)24-12-14-26-15-13-24/h2-11H,12-15H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCGOUGYIFTAMB-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC(=NO2)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC(=NO2)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{5-[(1E)-2-(2-Methoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-YL}phenyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide](/img/structure/B7543588.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)
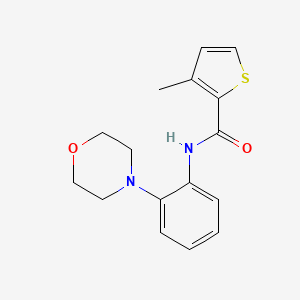
![2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)
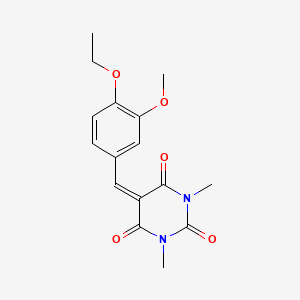
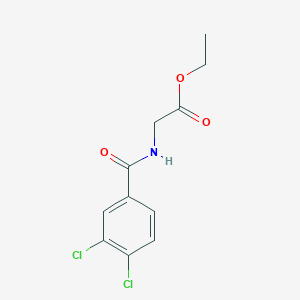
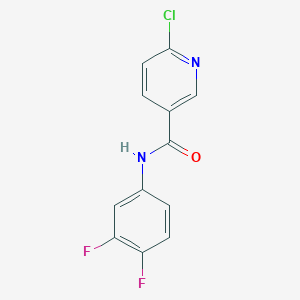
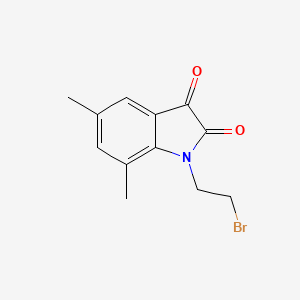
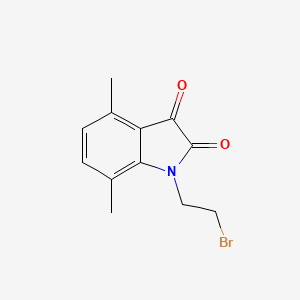
![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B7543644.png)
![4-{4-[5-(2-Chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7543649.png)
